![molecular formula C14H16N4O5 B6299128 [5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester CAS No. 2030426-52-7](/img/structure/B6299128.png)
[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
“[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester” is a chemical compound . It belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are five-membered rings that possess two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as the compound , involves several steps. One common method involves the direct annulation of hydrazides with methyl ketones, using K2CO3 as a base . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . Another method involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed coupling with aryl iodides .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles, including the compound , consists of a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity of these compounds is reduced to such an extent that they show conjugated diene character .Chemical Reactions Analysis
1,3,4-Oxadiazoles, including the compound , can undergo various chemical reactions. For instance, they can be efficiently synthesized in high yields by treatment with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles . They can also be synthesized through a mechanochemical synthesis, which is an environmentally benign alternative to conventional solvent-based methods .properties
IUPAC Name |
tert-butyl N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-14(2,3)23-13(19)15-8-11-16-17-12(22-11)9-4-6-10(7-5-9)18(20)21/h4-7H,8H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMSKZHOKPKHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester |
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